molecular formula C12H15ClN2O2 B3848195 N-(4-chloro-2-methylphenyl)-N'-isopropylethanediamide

N-(4-chloro-2-methylphenyl)-N'-isopropylethanediamide

Cat. No. B3848195
M. Wt: 254.71 g/mol
InChI Key: CQBCYEFQLPAVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-N'-isopropylethanediamide, commonly known as ACR16, is a chemical compound with potential therapeutic properties. It belongs to the class of compounds known as antipsychotics, which are used to treat various mental disorders such as schizophrenia and bipolar disorder. ACR16 has been studied extensively for its ability to modulate the activity of certain neurotransmitters in the brain, leading to improved mental health outcomes.

Mechanism of Action

ACR16 exerts its therapeutic effects by modulating the activity of several neurotransmitters in the brain. It acts as a partial agonist at dopamine D2 and D3 receptors, which are involved in the regulation of mood and behavior. ACR16 also modulates the activity of serotonin 5-HT1A receptors, which are involved in the regulation of anxiety and depression. Additionally, ACR16 has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of cognitive function.
Biochemical and Physiological Effects:
ACR16 has been shown to modulate the activity of several neurotransmitters in the brain, leading to improved mental health outcomes. It has been shown to reduce symptoms of schizophrenia and bipolar disorder, including hallucinations, delusions, and mood swings. ACR16 has also been shown to improve cognitive function, including memory and attention.

Advantages and Limitations for Lab Experiments

ACR16 has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models. Additionally, ACR16 has been shown to have a favorable safety profile, with few adverse effects reported. However, ACR16 has some limitations for use in lab experiments. It has a relatively short half-life, requiring frequent dosing. Additionally, it may interact with other medications, potentially leading to adverse effects.

Future Directions

There are several potential future directions for research on ACR16. One area of interest is its potential use in the treatment of other mental health disorders, such as depression and anxiety. Additionally, further research is needed to elucidate its mechanism of action and to identify potential biomarkers of response. Finally, there is a need for clinical trials to determine the safety and efficacy of ACR16 in humans.

Scientific Research Applications

ACR16 has been extensively studied for its potential therapeutic applications in various mental health disorders. Several preclinical studies have demonstrated its efficacy in treating symptoms of schizophrenia and bipolar disorder. ACR16 has been shown to modulate the activity of several neurotransmitters such as dopamine, serotonin, and glutamate, leading to improved mental health outcomes.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-7(2)14-11(16)12(17)15-10-5-4-9(13)6-8(10)3/h4-7H,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBCYEFQLPAVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-N'-propan-2-yloxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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